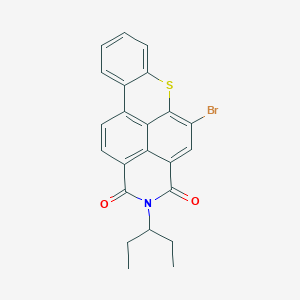

Br-BTXI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

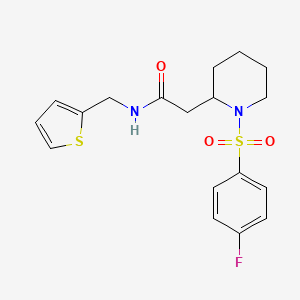

Br-BTXI, or monobrominated benzothioxanthene, is a derivative of benzothioxanthene . It has been used extensively in common palladium-catalyzed coupling reactions . As a proof of concept, a BTXI based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .

Synthesis Analysis

The synthesis of this compound involves subtle chemical modifications . The target molecules stemmed from the common BTXI-Br derivative. The derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction to be subsequently and efficiently mono-brominated at the bay position .Molecular Structure Analysis

The molecular structure of this compound is derived from benzothioxanthene imide (BTXI). It is exclusively functionalized on the nitrogen atom of the imide group . The selective and efficient mono-bromination of its rylene core affords BTXI-Br .Chemical Reactions Analysis

This compound was extensively employed in common palladium catalyzed coupling reactions . The BTXI-Br derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction .Wirkmechanismus

Target of Action

Br-BTXI, a monobrominated benzothioxanthene derivative, is primarily targeted for use in organic electronic applications . It is extensively employed in common palladium-catalyzed coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets through palladium-catalyzed coupling reactions . This interaction leads to changes in the compound’s structure and properties, enabling it to be used in various organic electronic applications .

Biochemical Pathways

It is known that this compound is used in palladium-catalyzed coupling reactions , which are a type of chemical reaction used in organic synthesis. These reactions can lead to various downstream effects, including the formation of new compounds with desirable properties for use in organic electronics .

Pharmacokinetics

Given its use in organic electronics, it can be inferred that its bioavailability and stability are important factors in its effectiveness .

Result of Action

The result of this compound’s action is the creation of new π-conjugated systems for organic electronic applications . As a proof of concept, a BTXI-based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Br-BTXI in lab experiments is its safety profile. Unlike this compound, this compound is not toxic to humans and does not have the potential to cause systemic toxicity. Additionally, this compound is more stable than this compound, which makes it easier to store and handle in the laboratory. The main limitation of this compound is that it is not as potent as this compound. This means that higher doses of this compound may be required to achieve the same therapeutic effect as this compound.

Zukünftige Richtungen

The potential applications of Br-BTXI are still being explored. Future research may focus on the use of this compound in the treatment of other medical conditions, such as urinary incontinence and chronic pain. Additionally, further research may be conducted to determine the optimal dosage and formulation of this compound for the treatment of different medical conditions. Additionally, research may be conducted to explore the potential of using this compound as a prophylactic agent to prevent the onset of certain medical conditions. Finally, further research may be conducted to explore the potential of using this compound in combination with other therapeutic agents, such as antibiotics and antivirals, to increase its efficacy.

Synthesemethoden

Br-BTXI is produced using a recombinant DNA technology. In this process, the gene encoding the light chain of this compound is cloned into an expression vector, which is then transfected into a host cell. The host cell then produces the recombinant protein, which is purified and formulated into the final product. The recombinant protein is then tested for safety and efficacy in pre-clinical studies before it is approved for clinical use.

Wissenschaftliche Forschungsanwendungen

Br-BTXI has been studied extensively in pre-clinical and clinical studies for the treatment of various medical conditions. In pre-clinical studies, this compound has been shown to be effective in reducing muscle spasms, treating chronic migraine, and reducing facial wrinkles. In clinical studies, this compound has been shown to be safe and effective in the treatment of a variety of medical conditions, including muscle spasms, chronic migraine, and facial wrinkles.

Biochemische Analyse

Biochemical Properties

Br-BTXI plays a significant role in biochemical reactions, particularly in palladium catalyzed coupling reactions

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound appear to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJAAPMGHZNCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2253748-36-4 |

Source

|

| Record name | 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

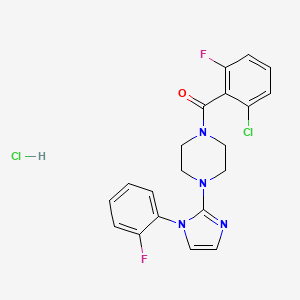

![2-(ethylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2763703.png)

![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)

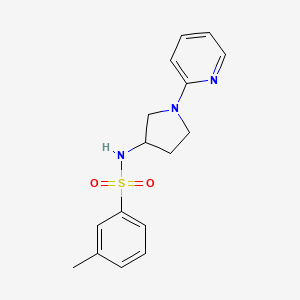

![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)

![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)

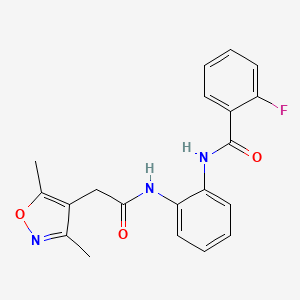

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)

![3-[(2-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763724.png)

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)